(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine
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Overview
Description
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetaldehyde and subsequent reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the binding affinity of molecules to proteins, making it a valuable tool in drug design and development.
Medicine
In medicine, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of protein function is crucial.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics.
Mechanism of Action
The mechanism of action of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a similar phenyl structure but different functional groups.
2-methoxyphenyl isocyanate: A compound with a methoxyphenyl group, used in amine protection/deprotection sequences.
Uniqueness
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both the ethoxyphenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H12F3NO |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
JYVFWICHKIJYQB-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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